

An In-depth Technical Guide to 4-aminobutyronitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Aminobutyronitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **4-aminobutyronitrile**. The information is curated for professionals in research and development, with a focus on delivering precise data, experimental context, and logical visualizations to support advanced applications.

Chemical Structure and Identifiers

4-aminobutyronitrile, also known as 4-aminobutanenitrile or gamma-aminobutyronitrile, is an organic compound featuring a four-carbon chain with both an amino (-NH₂) and a nitrile (-C≡N) functional group.^[1] This bifunctional nature dictates its chemical reactivity and makes it a versatile intermediate in organic synthesis.^{[1][2]}

Structural Representations:

- Canonical SMILES: C(CC#N)CN^{[3][4]}
- InChI: InChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2^{[3][4][5]}
- InChIKey: XGYKKVTZDQDYJQ-UHFFFAOYSA-N^{[3][4]}

The molecule's structure contains two rotatable bonds, contributing to its conformational flexibility.[3]

Physicochemical Properties

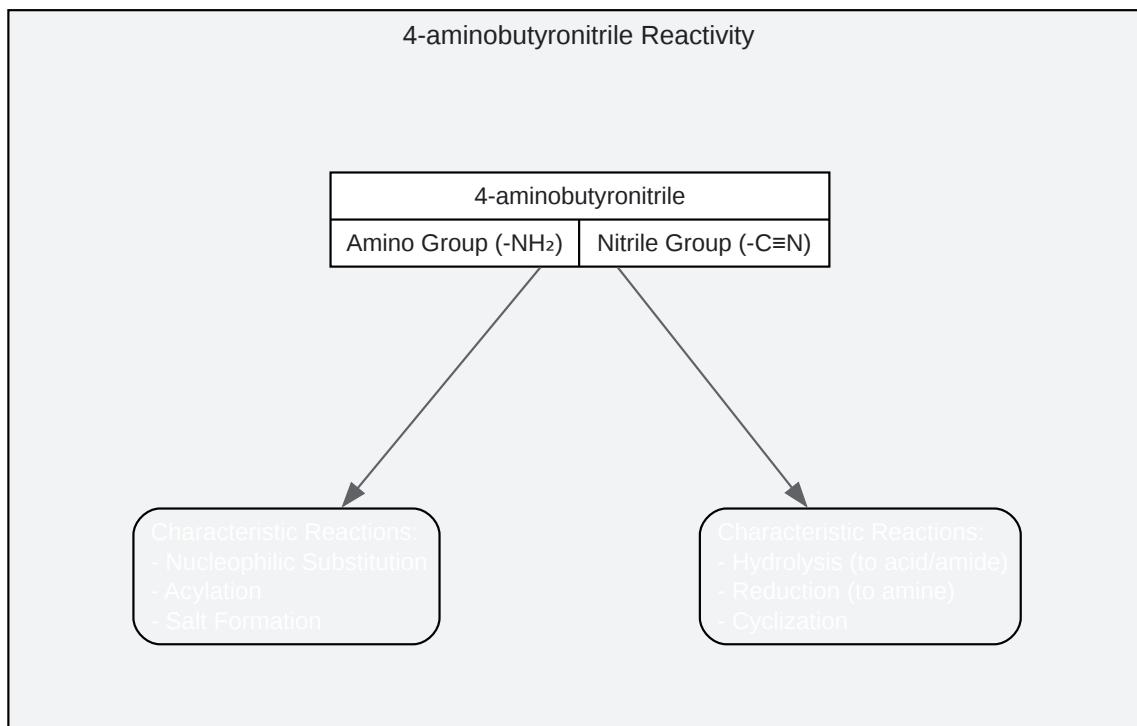
The quantitative physicochemical properties of **4-aminobutyronitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ N ₂	[3][4][5][6]
Molecular Weight	84.12 g/mol	[3][4][6]
Boiling Point	201.2 °C (at 760 mmHg)	[5][7]
Density	0.918 g/cm ³	[5][7]
Flash Point	75.5 - 76 °C	[5][7]
pKa	8.89 ± 0.10 (Predicted)	[3][7]
Topological Polar Surface Area	49.8 Å ²	[3][4]
Hydrogen Bond Acceptor Count	2	[3]
Hydrogen Bond Donor Count	1	[4]
XLogP3-AA	-0.7	[3][4]

Solubility and Stability: **4-aminobutyronitrile** is soluble in polar solvents like water and alcohols, which is attributed to the hydrogen bonding capability of its amino group.[1] The compound itself is reported to be unstable at room temperature.[2] For storage, it is preferably converted to its hydrochloride salt (**4-aminobutyronitrile** monohydrochloride, CAS: 16011-90-8), which exhibits greater stability.[2][8]

Logical Relationships in Chemical Reactivity

The reactivity of **4-aminobutyronitrile** is governed by its two primary functional groups, as illustrated in the diagram below.



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Caption: Logical diagram of **4-aminobutyronitrile**'s reactivity.

Experimental Protocols

Detailed methodologies for the synthesis, stabilization, and characterization of **4-aminobutyronitrile** are critical for its application in research.

Synthesis via Modified Staudinger Reduction

An improved synthesis from 4-azidobutanenitrile has been reported, offering a viable route to the compound.^[2]

Objective: To synthesize **4-aminobutyronitrile** from 4-azidobutanenitrile.

Materials:

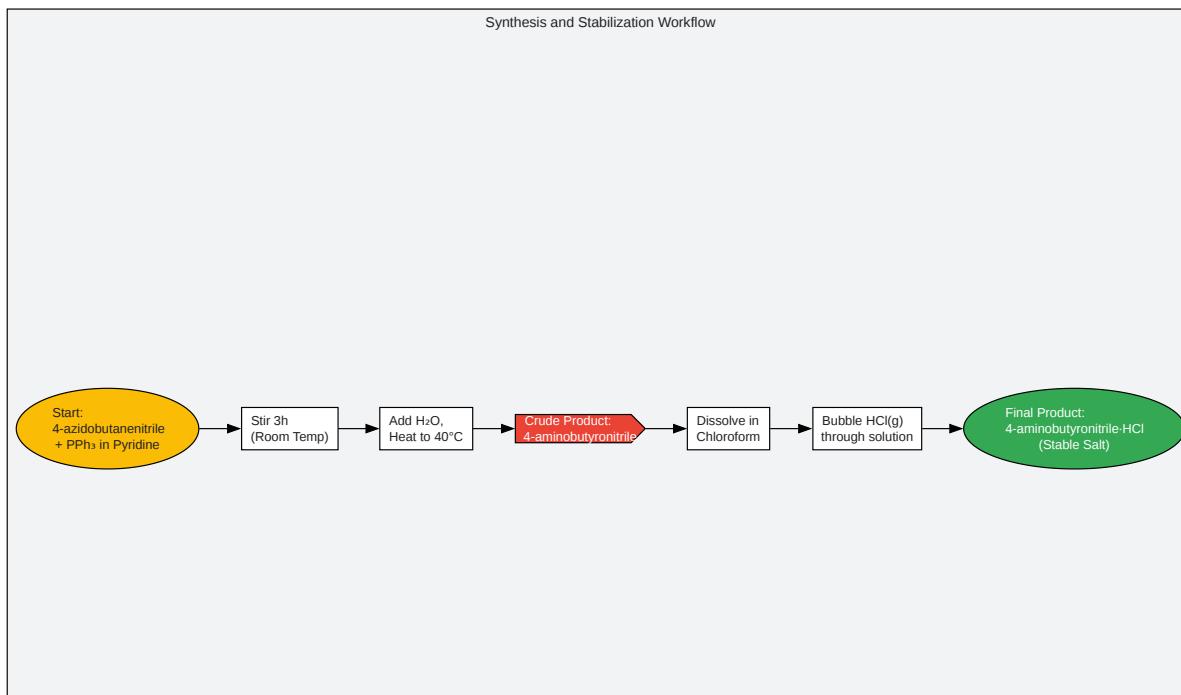
- 4-azidobutanenitrile
- Triphenylphosphine (PPh_3)
- Pyridine (solvent)
- Deionized Water
- Appropriate workup and extraction solvents (e.g., ethyl acetate, brine)
- Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

- In a suitable reaction vessel, dissolve 4-azidobutanenitrile in pyridine.
- Add triphenylphosphine to the solution at room temperature.
- Stir the reaction mixture for approximately 3 hours at room temperature. During this time, the formation of an iminophosphorane intermediate occurs.[\[2\]](#)
- After 3 hours, add water to the reaction mixture to facilitate the hydrolysis of the intermediate.
- Increase the reaction temperature to 40 °C to promote the hydrolysis reaction, yielding **4-aminobutyronitrile**.[\[2\]](#)
- Upon reaction completion (monitored by TLC or other appropriate methods), proceed with a standard aqueous workup and extract the product using an organic solvent.
- Dry the combined organic layers, filter, and concentrate under reduced pressure to yield crude **4-aminobutyronitrile**.

Stabilization as Hydrochloride Salt

Due to its instability, the free base is often converted to its hydrochloride salt for storage and handling.[\[2\]](#)



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Caption: Workflow for synthesis and stabilization of **4-aminobutyronitrile**.

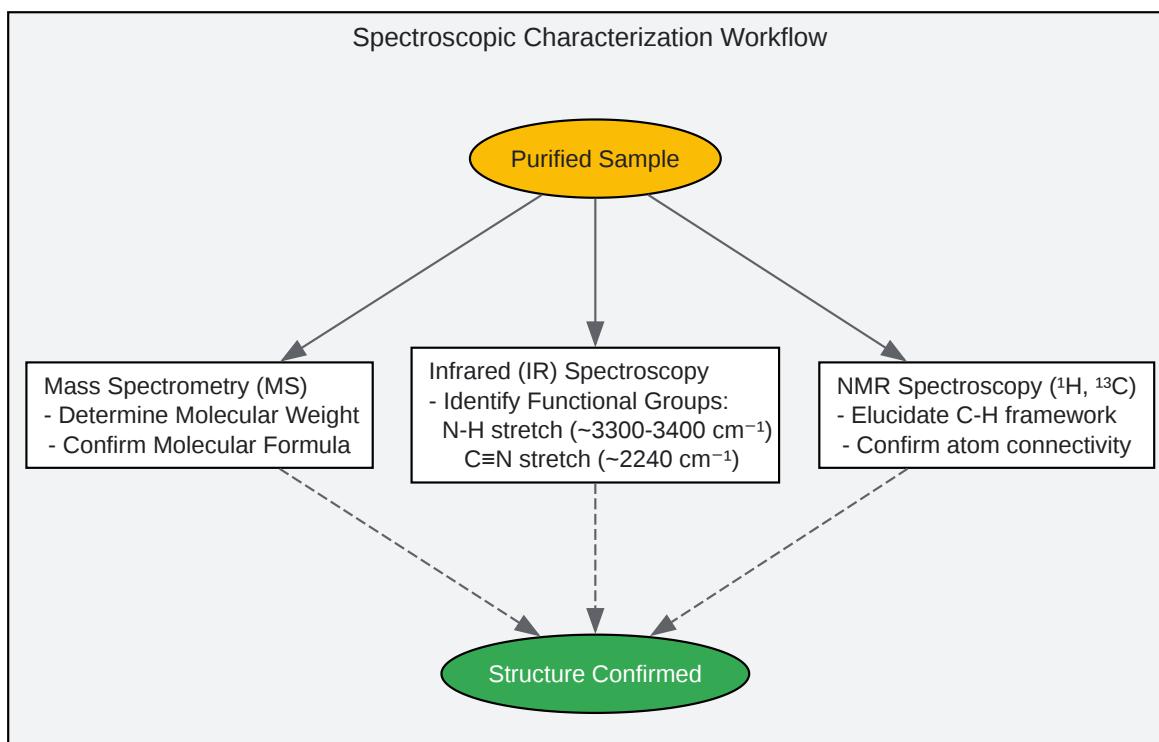
Methodology:

- Dissolve the crude **4-aminobutyronitrile** obtained from the synthesis step in chloroform.[2]
- Bubble anhydrous hydrogen chloride (HCl) gas gently through the solution.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold solvent (e.g., chloroform or diethyl ether) to remove impurities.

- Dry the solid under vacuum to yield **4-aminobutyronitrile** hydrochloride (1·HCl) as a stable, storable solid.[2]

Structural Characterization Workflow

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized product.



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Caption: General workflow for spectroscopic characterization.

Methodology:

- Mass Spectrometry (MS): Obtain an electron-impact (EI) or electrospray ionization (ESI) mass spectrum. The molecular ion peak should correspond to the molecular weight of the

compound (84.12 for the free base). Fragmentation patterns can provide further structural clues.[9]

- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the sample. Key absorptions to confirm the structure include:
 - N-H stretching vibrations of the primary amine, typically appearing as one or two bands in the 3300-3500 cm^{-1} region.[9][10]
 - C-H stretching vibrations just below 3000 cm^{-1} .[10]
 - A sharp, medium-intensity absorption for the nitrile ($\text{C}\equiv\text{N}$) triple bond, typically around 2200-2260 cm^{-1} .[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show distinct signals for the protons on the carbon chain. The integration of these signals should correspond to the number of protons in each environment. Splitting patterns (multiplicity) will reveal adjacent proton relationships.[11]
 - ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the nitrile carbon.

By systematically applying these protocols, researchers can reliably synthesize, handle, and verify the structural integrity of **4-aminobutyronitrile** for use in further studies and as a precursor in drug development pathways.

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